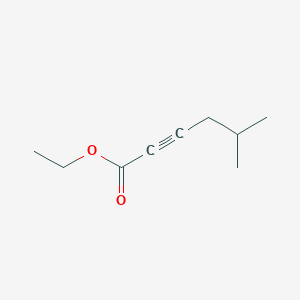

Ethyl 5-methylhex-2-ynoate

CAS No.: 65236-42-2

Cat. No.: VC14407151

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65236-42-2 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | ethyl 5-methylhex-2-ynoate |

| Standard InChI | InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4,6H2,1-3H3 |

| Standard InChI Key | ICNQKMFHGOHUCM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C#CCC(C)C |

Introduction

Structural and Nomenclature Considerations

Molecular Architecture

Ethyl 5-methylhex-2-ynoate (systematic name: ethyl (2E)-5-methylhex-2-ynoate) has the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure comprises:

-

A six-carbon chain (hex-) with a triple bond at position 2 (-2-ynoate).

-

A methyl group (-CH₃) at position 5.

-

An ethyl ester functional group (-COOCH₂CH₃) at the terminal carboxylate.

The triple bond introduces significant rigidity and electron density polarization, influencing reactivity in cycloadditions and nucleophilic attacks.

Spectroscopic Signatures

Predicted spectroscopic data based on analogous alkynoates:

| Technique | Key Features |

|---|---|

| IR Spectroscopy | Strong absorption at ~2200 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (ester C=O stretch). |

| ¹H NMR | δ 1.25–1.30 (t, 3H, ester -CH₂CH₃), δ 2.10–2.30 (m, 2H, CH₂ adjacent to C≡C). |

| ¹³C NMR | δ 14.1 (ester CH₃), δ 60.5 (ester CH₂), δ 85–90 (sp-hybridized carbons). |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl 5-methylhex-2-ynoate can be synthesized via two primary routes:

Route 1: Esterification of 5-Methylhex-2-ynoic Acid

-

Reactants: 5-Methylhex-2-ynoic acid, ethanol, sulfuric acid (catalyst).

-

Conditions: Reflux at 80–100°C for 6–8 hours.

-

Workup: Neutralization with NaHCO₃, extraction with diethyl ether, and distillation under reduced pressure.

Route 2: Alkyne Alkylation

-

Reactants: Propargyl bromide, ethyl acetoacetate, LDA (lithium diisopropylamide).

-

Conditions: Dry THF, -78°C to room temperature, 12 hours.

-

Workup: Acidic quench, column chromatography purification.

Industrial Scalability Challenges

Industrial production faces hurdles due to:

-

Triple Bond Stability: Susceptibility to polymerization under high-temperature conditions.

-

Catalyst Poisoning: Alkynyl intermediates often deactivate conventional catalysts.

Physicochemical Properties

Physical State and Solubility

-

Appearance: Clear, colorless liquid.

-

Boiling Point: Estimated 185–190°C (extrapolated from hex-2-ynoate analogs).

-

Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water.

Reactivity and Functionalization

Nucleophilic Additions

The triple bond undergoes regioselective additions:

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrogenation | H₂/Pd-BaSO₄ | Ethyl 5-methylhexanoate |

| Hydration | HgSO₄/H₂SO₄ | Ethyl 5-methylhex-2-enoate |

| Hydrohalogenation | HBr (1 equiv) | Ethyl 5-methyl-2-bromohex-2-enoate |

Ester Hydrolysis

-

Acidic Hydrolysis: Yields 5-methylhex-2-ynoic acid and ethanol.

-

Basic Hydrolysis: Forms sodium 5-methylhex-2-ynoate.

Knowledge Gaps and Future Directions

Current limitations in understanding Ethyl 5-methylhex-2-ynoate include:

-

Catalytic Hydrogenation Kinetics: Optimal conditions for selective reduction.

-

Biological Activity: Untested antimicrobial or anticancer properties.

Recommendations:

-

Conduct systematic studies on its photostability and polymerization thresholds.

-

Explore coordination chemistry with transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume